molecular formula C15H17ClN4O B12215718 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12215718
M. Wt: 304.77 g/mol
InChI Key: GPRPEECVUWVESR-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperazine ring attached to a methoxyphenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(3-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of phenol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a pharmacological agent, particularly in targeting specific receptors in the central nervous system. Its structural components allow it to interact with various neurotransmitter receptors, making it a candidate for the development of drugs aimed at treating psychiatric disorders.

Dopamine Receptor Interaction

Research indicates that derivatives of this compound exhibit significant affinity for dopamine receptors, particularly the D3 receptor. This receptor is implicated in several neuropsychiatric conditions, including schizophrenia and substance use disorders. A study highlighted the synthesis of a related ligand that demonstrated high selectivity and affinity for D3 receptors, which could be pivotal in developing PET radioligands for imaging and therapeutic purposes .

Neuropharmacological Studies

The neuropharmacological profile of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine suggests its potential use in modulating dopaminergic pathways.

Case Study: PET Imaging

A notable case study involved the evaluation of a related compound as a PET imaging agent for D3 receptors. The study found that although this compound exhibited high affinity for D3 receptors, it was also a substrate for efflux transporters in the brain, which limited its effectiveness as an imaging agent . This underscores the importance of understanding pharmacokinetics when developing similar compounds.

Biochemical Probes

Beyond therapeutic applications, this compound can serve as a biochemical probe to study receptor dynamics and interactions within biological systems.

Receptor Binding Studies

Binding studies have revealed that this compound can effectively compete with other ligands at dopamine receptors, providing insights into receptor occupancy and signaling pathways. Such studies are crucial for understanding the molecular mechanisms underlying various neuropsychiatric disorders.

Comprehensive Data Table

Application Area Details
Medicinal ChemistryDevelopment of D3 receptor antagonists for treating psychiatric disorders.
NeuropharmacologyPotential use in modulating dopaminergic pathways; investigated as a PET imaging agent.
Biochemical ProbesUtilized in receptor binding studies to understand dynamics and interactions within biological systems.
Case StudiesEvaluation of related compounds for PET imaging; issues with efflux transporters affecting efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
  • 4-(4-Chlorophenyl)piperazin-1-yl]pyrimidine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine

Uniqueness

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Biological Activity

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}ClN2_2O
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 11148739

The structure features a pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit key enzymes involved in cellular proliferation:

  • Dihydrofolate Reductase (DHFR) : The compound has shown affinity for DHFR, an enzyme critical for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, essential for nucleotide synthesis and cell division, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Showed activity against Acinetobacter baumannii.

The Minimum Inhibitory Concentrations (MICs) reported for these bacteria are as low as 0.25 µg/mL, indicating potent antimicrobial effects .

Synthesis and Therapeutic Potential

A review of the literature highlights the synthesis routes for this compound, emphasizing its therapeutic potential in treating various conditions such as cancer and infections. The following table summarizes key studies related to its biological activity:

Study ReferenceBiological TargetActivity ObservedNotes
Dihydrofolate ReductaseInhibitionInduces apoptosis in cancer cells
Staphylococcus aureusMIC ≤ 0.25 µg/mLEffective against Gram-positive bacteria
Acinetobacter baumanniiMIC ≤ 0.25 µg/mLEffective against Gram-negative bacteria

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting DHFR, the compound disrupts folate metabolism, crucial for DNA replication.
  • Antimicrobial Action : The structural features allow interaction with bacterial cell membranes or specific targets within bacteria, leading to cell death.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)14-5-6-17-15(16)18-14/h2-6,11H,7-10H2,1H3

InChI Key

GPRPEECVUWVESR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)Cl

Origin of Product

United States

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